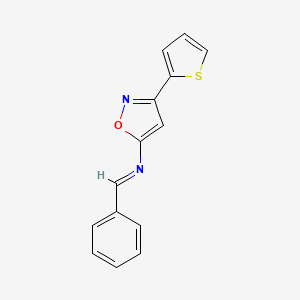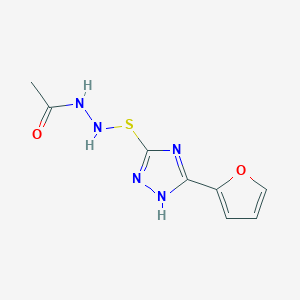
N'-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is a heterocyclic compound that features a furan ring, a triazole ring, and a thioacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide typically involves the following steps:
Formation of the Furan-2-yl Triazole: The initial step involves the synthesis of the 3-(Furan-2-yl)-1H-1,2,4-triazole. This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiocarbohydrazide under reflux conditions.
Thioacetohydrazide Formation: The next step involves the introduction of the thioacetohydrazide group. This is typically done by reacting the furan-2-yl triazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan and triazole derivatives.
Scientific Research Applications
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide involves its interaction with microbial cell membranes and enzymes. The compound is believed to inhibit the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of cell wall synthesis and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl Triazole Derivatives: These compounds share the furan and triazole rings but may have different substituents.
Thioacetohydrazide Derivatives: Compounds with similar thioacetohydrazide groups but different heterocyclic rings.
Uniqueness
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is unique due to its combination of a furan ring, a triazole ring, and a thioacetohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H9N5O2S |
|---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
N'-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C8H9N5O2S/c1-5(14)10-13-16-8-9-7(11-12-8)6-3-2-4-15-6/h2-4,13H,1H3,(H,10,14)(H,9,11,12) |
InChI Key |
GPSMFDYIAHBMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNSC1=NNC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
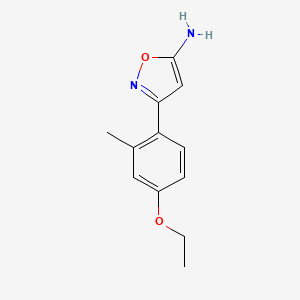
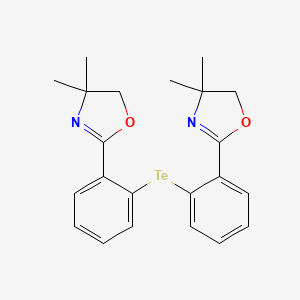
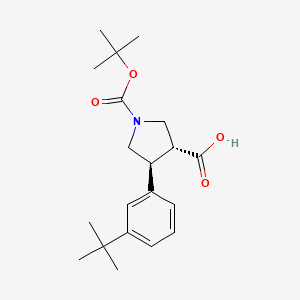
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)


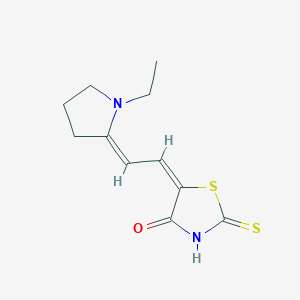
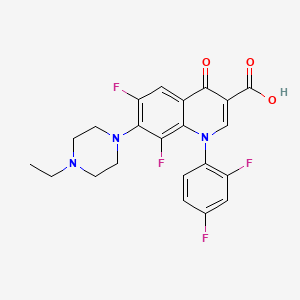

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
